An In-Depth Technical Guide to (2R)-2-(3,5-Difluorophenyl)pyrrolidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (2R)-2-(3,5-Difluorophenyl)pyrrolidine: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-(3,5-Difluorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted pyrrolidine, it belongs to a class of saturated nitrogen heterocycles that are prevalent scaffolds in a vast number of biologically active molecules.[1] The structure, featuring a pyrrolidine ring with a defined (R)-stereocenter at the 2-position and a symmetrically difluorinated phenyl group, provides a unique combination of three-dimensionality and metabolic stability.
The fluorine atoms at the 3- and 5-positions of the phenyl ring are critical features. They act as bioisosteres for hydrogen, increasing metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the strong electron-withdrawing nature of fluorine can significantly alter the physicochemical properties of the molecule, such as pKa and lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this valuable chiral building block.
Physicochemical and Spectroscopic Properties
The core chemical and physical properties of (2R)-2-(3,5-Difluorophenyl)pyrrolidine are summarized below. The data is primarily based on predicted values from chemical databases, which provide a reliable estimate for research and development purposes.
Core Properties
A summary of the key physicochemical data for the compound is presented in Table 1. These properties are fundamental for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(3,5-difluorophenyl)pyrrolidine | N/A |
| CAS Number | 1241683-70-4 | [2][3] |
| Molecular Formula | C₁₀H₁₁F₂N | [2][3] |
| Molecular Weight | 183.20 g/mol | [2][3] |
| Appearance | Not specified; likely a liquid or low-melting solid | N/A |
| Boiling Point | 221.2 ± 40.0 °C (Predicted) | [2][3] |
| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [2][3] |
| pKa | 9.14 ± 0.10 (Predicted) | [2][3] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of (2R)-2-(3,5-Difluorophenyl)pyrrolidine.
The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Based on the spectrum of the racemic mixture, the following characteristic signals are expected for the (2R)-enantiomer.[4]
-
Aromatic Protons (6.8-7.2 ppm): The 3,5-difluoro substitution pattern results in two distinct signals for the three aromatic protons. The proton at the C2 position (between the fluorines) will appear as a triplet of triplets due to coupling with both the fluorine atoms and the C4/C6 protons. The C4 and C6 protons will appear as a doublet of doublets.
-
Benzylic Proton (C2-H, ~4.2 ppm): The proton on the chiral carbon of the pyrrolidine ring is expected to be a triplet or doublet of doublets, coupled to the adjacent C3 methylene protons.
-
Pyrrolidine Protons (1.8-3.5 ppm): The methylene protons of the pyrrolidine ring (C3, C4, C5) will appear as complex multiplets in the aliphatic region of the spectrum. The protons on C5, adjacent to the nitrogen, will be the most downfield of this group.
-
Amine Proton (N-H): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.
The ¹³C NMR spectrum is characterized by strong C-F coupling, which is a hallmark of fluorinated aromatic compounds.
-
Aromatic Carbons: The carbons directly bonded to fluorine (C3' and C5') will appear as a doublet with a large ¹JCF coupling constant (typically >240 Hz). The other aromatic carbons will show smaller 2-bond and 3-bond C-F couplings.
-
Pyrrolidine Carbons: The five carbons of the pyrrolidine ring will appear in the aliphatic region (typically 25-65 ppm).
A single resonance is expected in the ¹⁹F NMR spectrum, as both fluorine atoms are chemically equivalent due to the symmetry of the 3,5-substitution pattern.
Synthesis and Stereochemical Control
While specific, published, step-by-step protocols for the synthesis of (2R)-2-(3,5-Difluorophenyl)pyrrolidine are not as prevalent as for its 2,5-difluoro isomer, its synthesis can be achieved through established methodologies for creating chiral 2-arylpyrrolidines. The primary challenge lies in establishing the desired (R)-stereochemistry at the C2 position. Two logical and field-proven strategies are asymmetric synthesis and chiral resolution.
Conceptual Synthetic Workflow
A common and effective approach involves the asymmetric reduction of a cyclic imine precursor. This strategy introduces the stereocenter in a controlled manner, avoiding the need for later-stage resolution.
Caption: Asymmetric synthesis workflow for (2R)-2-(3,5-Difluorophenyl)pyrrolidine.
Exemplary Synthesis Protocol (Adapted from Analogous Syntheses)
The following protocol is a representative, logical methodology adapted from established syntheses of similar compounds, such as the 2,5-difluoro isomer.[5] This protocol illustrates a pathway via an intermediate cyclic imine followed by asymmetric reduction.
Step 1: Synthesis of 5-(3,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole (Imine Precursor)
-
Reaction Setup: To a solution of 4-amino-1-(3,5-difluorophenyl)butan-1-one hydrochloride in a suitable organic solvent (e.g., toluene), add a base such as triethylamine to neutralize the salt.
-
Cyclization/Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water formed during the reaction. The intramolecular condensation between the amine and ketone functionalities yields the cyclic imine.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imine, which can be used directly or purified by distillation.
Causality Behind Choices: Toluene is chosen for its ability to form an azeotrope with water, facilitating its removal and driving the equilibrium towards the cyclized product. The Dean-Stark trap is a critical piece of equipment for this purpose.
Step 2: Asymmetric Reduction to (2R)-2-(3,5-Difluorophenyl)pyrrolidine
-
Catalyst Preparation: In a separate flask under an inert atmosphere (e.g., Argon), prepare the chiral catalyst. A common choice would be a CBS catalyst (Corey-Bakshi-Shibata) or a chiral phosphoric acid.
-
Reduction Reaction: Dissolve the imine precursor from Step 1 in an anhydrous solvent like tetrahydrofuran (THF). Cool the solution to a low temperature (e.g., 0 °C or -20 °C) to enhance stereoselectivity.
-
Add the reducing agent, such as borane-dimethyl sulfide complex (BMS) or catecholborane, to the solution, followed by the slow addition of the pre-formed chiral catalyst.
-
Monitoring and Quenching: Stir the reaction at the controlled temperature until completion. The reaction is then carefully quenched by the slow addition of methanol.
-
Work-up and Purification: The mixture is acidified (e.g., with HCl), and the product is extracted into an aqueous layer. The aqueous layer is then basified, and the free amine product is extracted back into an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and concentrated. The final product is purified by column chromatography on silica gel to yield the enantiomerically enriched (2R)-2-(3,5-Difluorophenyl)pyrrolidine.
Causality Behind Choices: The use of a chiral catalyst is the cornerstone of this step. It creates a chiral environment around the imine, forcing the hydride from the reducing agent to attack from a specific face, leading to the preferential formation of the (R)-enantiomer. Low temperatures are used to minimize the thermal energy of the system, which increases the energy difference between the two transition states leading to the R and S products, thereby improving the enantiomeric excess (e.e.).
Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its ability to confer favorable properties such as improved aqueous solubility and the ability to form hydrogen bonds.[6] The introduction of a difluorophenyl group enhances these properties by providing metabolic stability and modulating electronic interactions with biological targets.
While (2R)-2-(3,5-Difluorophenyl)pyrrolidine is not as widely cited as its 2,5-difluoro counterpart (a key intermediate for the TRK kinase inhibitor Larotrectinib), its structural motifs suggest its utility in several therapeutic areas.[7][8]
-
CNS Agents: The pyrrolidine ring is a common feature in drugs targeting the central nervous system. The lipophilicity and polarity imparted by the difluorophenyl group can be tuned to optimize blood-brain barrier penetration.
-
Enzyme Inhibitors: As a chiral building block, it can be incorporated into molecules designed to fit into the specific chiral pockets of enzyme active sites, such as kinases, proteases, or other metabolic enzymes.
-
Receptor Modulators: The defined stereochemistry is crucial for selective interaction with G-protein coupled receptors (GPCRs) or ion channels, where enantiomers often exhibit vastly different pharmacological activities.
Caption: Logical flow from chiral building block to therapeutic application.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is publicly available for (2R)-2-(3,5-Difluorophenyl)pyrrolidine. However, based on the known hazards of structurally similar compounds like substituted pyrrolidines and fluoroaromatics, the following precautions are strongly advised.
Hazard Assessment
-
Skin and Eye Irritation: Assumed to be an irritant. Direct contact with skin and eyes should be avoided.
-
Inhalation: May be harmful if inhaled. Vapors or mists may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat. Ensure a safety shower and eyewash station are readily available.
-
Storage
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent degradation.[2][3]
-
Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[2][3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention.
References
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- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
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SAFETY DATA SHEET - (2S)-2-(3-fluorophenyl)pyrrolidine. Acros PharmaTech Limited. [Link]
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130721-78-7,2-(Boc-amino)-4-chloropyridine. AccelaChemBio. [Link]
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(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. Prisun Pharmatech. [Link]
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Preparation method of 2-(2,5-difluorophenyl) pyrrolidine. Eureka | Patsnap. [Link]
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Synthesis method and intermediate of (R)-2-(2,5-difluorophenyl)pyrrolidine. Eureka. [Link]
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PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL)... European Patent Office. [Link]
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WO/2017/201241 PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-Y L)-3-HYDROXYPYRROLIDINE-1-CARBOXAMIDE. WIPO Patentscope. [Link]
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SY106651, Product Search. AccelaChemBio. [Link]
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2-(2,5-Difluorophenyl)pyrrolidine, (R)- | C10H11F2N | CID 7176290. PubChem. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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